4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol
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Overview
Description
4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol is a complex organic compound with a unique structure that combines a brominated phenol with a tert-butyl group and an imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol typically involves multiple steps One common method starts with the bromination of 2-tert-butylphenol to introduce the bromine atom at the 4-positionThe reaction conditions often involve the use of solvents like benzene or toluene and catalysts such as potassium ferricyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of polar solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Phenols and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, potentially inhibiting their activity. The imidazolidinyl moiety can interact with nucleic acids or other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-bromophenol: Similar structure but lacks the imidazolidinyl group.
4-bromo-2,6-di-tert-butylanisole: Similar brominated phenol structure but with a methoxy group instead of the imidazolidinyl moiety
Uniqueness
4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol is unique due to the presence of both the imidazolidinyl group and the tert-butyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
IUPAC Name |
4-bromo-2-tert-butyl-6-(1,3-dibenzylimidazolidin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31BrN2O/c1-27(2,3)24-17-22(28)16-23(25(24)31)26-29(18-20-10-6-4-7-11-20)14-15-30(26)19-21-12-8-5-9-13-21/h4-13,16-17,26,31H,14-15,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPAUYZSMFDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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